Cas no 1805114-77-5 (6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)

6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine
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- インチ: 1S/C7H7F3N2/c1-3-4(6(8)9)2-5(11)12-7(3)10/h2,6H,1H3,(H2,11,12)
- InChIKey: RLPMAGRTDKRTRS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N)N=C(C=1C)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- トポロジー分子極性表面積: 38.9
- XLogP3: 1.9
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068092-1g |
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine |
1805114-77-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridineに関する追加情報
Introduction to 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine (CAS No. 1805114-77-5)
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine, a compound with the CAS number 1805114-77-5, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the pyridine class, which is widely recognized for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of multiple fluorine atoms and an amino group, make it a promising candidate for various therapeutic applications.
The molecular structure of 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine consists of a pyridine ring substituted with an amino group at the 6-position, a difluoromethyl group at the 4-position, a fluoro atom at the 2-position, and a methyl group at the 3-position. This specific arrangement of functional groups contributes to its unique chemical properties and potential biological activities. The introduction of fluorine atoms enhances the metabolic stability and lipophilicity of the molecule, which are crucial factors in drug design.
In recent years, there has been growing interest in fluorinated pyridines due to their role in enhancing drug efficacy and bioavailability. The fluorine atoms in 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine can influence both the electronic properties and steric environment of the molecule, leading to improved binding affinity to biological targets. This has made it a valuable intermediate in the synthesis of various pharmacologically active compounds.
One of the most notable applications of this compound is in the development of novel anticancer agents. Pyridine derivatives have shown significant promise in targeting various cancer pathways, and the structural modifications present in 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine are particularly well-suited for this purpose. Recent studies have demonstrated that compounds with similar structural features can inhibit key enzymes involved in tumor growth and proliferation. The presence of both amino and difluoromethyl groups allows for further derivatization, enabling researchers to fine-tune the pharmacological properties of these molecules.
The compound also exhibits potential in antimicrobial applications. Fluorinated pyridines have been reported to possess broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. The specific arrangement of functional groups in 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine may contribute to its effectiveness against resistant strains of bacteria, making it a promising candidate for further investigation.
In addition to its therapeutic potential, this compound has also been explored as a key intermediate in agrochemical formulations. The unique chemical properties of fluorinated pyridines make them valuable in developing pesticides and herbicides with improved efficacy and environmental stability. The structural versatility of 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine allows for the synthesis of a wide range of derivatives that can target specific pests while minimizing harm to non-target organisms.
The synthesis of 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and fluorochemical transformations, are often employed to introduce the desired functional groups into the molecular framework. The use of high-performance analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), is essential for characterizing the synthesized compound and verifying its structural integrity.
Ongoing research efforts are focused on expanding the applications of this compound by exploring new synthetic routes and derivatives. Collaborative studies between academic institutions and pharmaceutical companies are expected to yield novel compounds with enhanced therapeutic properties. The growing interest in fluorinated pyridines underscores their importance as building blocks in modern drug discovery.
The safety profile of 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine is another critical aspect that requires thorough investigation. While preliminary studies suggest that this compound is well-tolerated under controlled conditions, further toxicological assessments are necessary to evaluate its potential risks and benefits. Comprehensive safety data will be essential for regulatory approval and commercialization efforts.
In conclusion, 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine (CAS No. 1805114-77-5) represents a significant advancement in chemical research with diverse applications in pharmaceuticals, agrochemicals, and other industries. Its unique structural features make it a valuable intermediate for synthesizing novel compounds with potential therapeutic benefits. Continued research efforts will further elucidate its properties and expand its utility across various fields.
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